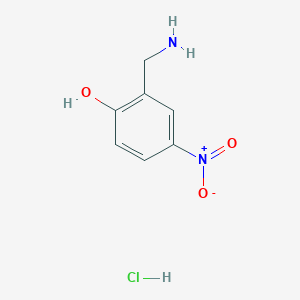

2-(Aminomethyl)-4-nitrophenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-4-nitrophenol hydrochloride is an organic compound that features both an amino group and a nitro group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-nitrophenol hydrochloride typically involves the nitration of 2-(Aminomethyl)phenol followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-4-nitrophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(Aminomethyl)-4-aminophenol.

Substitution: Formation of alkylated or acylated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-4-nitrophenol hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-4-nitrophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Aminomethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.

2-(Aminomethyl)-5-nitrophenol: Similar structure but with the nitro group at a different position.

2-(Aminomethyl)-4-nitroaniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-(Aminomethyl)-4-nitrophenol hydrochloride is unique due to the presence of both an amino group and a nitro group on the phenol ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

2-(Aminomethyl)-4-nitrophenol hydrochloride, also known as 2-amino-4-nitrophenol (CAS No. 99-57-0), is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and mutagenic effects.

This compound is a derivative of nitrophenol characterized by the presence of an amino group and a nitro group on the aromatic ring. Its structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can influence its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8ClN3O3 |

| Molecular Weight | 203.6 g/mol |

| CAS Number | 7383-11-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, leading to significant physiological effects.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound in animal models.

Acute Toxicity

In acute toxicity studies, the compound was administered to Fischer 344/N rats and B6C3F1 mice at varying doses. Observations included:

- Survival Rates : High doses (≥250 mg/kg) resulted in decreased survival rates among male rats.

- Clinical Signs : Symptoms such as diarrhea were noted in treated groups, particularly at higher doses .

Chronic Toxicity

Long-term exposure studies revealed significant findings:

- Nephropathy : Male rats exhibited renal tubular degeneration and increased incidences of renal-cell adenomas at elevated doses .

- Carcinogenicity : Evidence suggested some carcinogenic activity in male rats but not in female rats or mice .

Mutagenicity

The mutagenic potential of this compound has been evaluated through various assays:

- Salmonella Assays : The compound was mutagenic in Salmonella typhimurium strains TA98 and TA100 with metabolic activation .

- Chromosomal Aberrations : Induced sister chromatid exchanges and chromosomal aberrations were observed in Chinese hamster ovary cells .

Case Studies

- Study on Renal Effects : In a two-year study involving F344/N rats, significant renal effects were observed at doses as low as 125 mg/kg, with a notable increase in renal tumors among male subjects .

- Mutagenicity Assessment : Another study demonstrated that while 2-(Aminomethyl)-4-nitrophenol did not induce mutations in certain bacterial strains, it showed mutagenic properties under specific conditions, highlighting the need for careful handling and risk assessment when using this compound .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-nitrophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-4-5-3-6(9(11)12)1-2-7(5)10;/h1-3,10H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWUQSDFWXWQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585804 |

Source

|

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-11-1 |

Source

|

| Record name | 2-(Aminomethyl)-4-nitrophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.